molecular formula C6H5N3 B063865 1H-Imidazo[4,5-b]pyridine CAS No. 170245-18-8

1H-Imidazo[4,5-b]pyridine

Cat. No. B063865
M. Wt: 119.12 g/mol
InChI Key: GAMYYCRTACQSBR-UHFFFAOYSA-N
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Patent
US05374638

Procedure details

Using the general procedure for the phenylaminophenylacetic, acid synthesis described in Step F of Example 25, the product of Step B was alkylated with methyl 2-bromophenylacetate. Standard workup and purification by flash chromatography afforded the title compound.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[N:7]=[C:6]2[N:8](CC3C=CC(NCCC)=CC=3)[C:9](CC)=[N:10][C:5]2=[C:4](C)[CH:3]=1.BrC1C=CC=CC=1CC(OC)=O>>[NH:10]1[C:5]2[C:6](=[N:7][CH:2]=[CH:3][CH:4]=2)[N:8]=[CH:9]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C2C(=N1)N(C(=N2)CC)CC2=CC=C(C=C2)NCCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
acid synthesis
CUSTOM
Type
CUSTOM
Details
Standard workup and purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N1C=NC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05374638

Procedure details

Using the general procedure for the phenylaminophenylacetic, acid synthesis described in Step F of Example 25, the product of Step B was alkylated with methyl 2-bromophenylacetate. Standard workup and purification by flash chromatography afforded the title compound.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[N:7]=[C:6]2[N:8](CC3C=CC(NCCC)=CC=3)[C:9](CC)=[N:10][C:5]2=[C:4](C)[CH:3]=1.BrC1C=CC=CC=1CC(OC)=O>>[NH:10]1[C:5]2[C:6](=[N:7][CH:2]=[CH:3][CH:4]=2)[N:8]=[CH:9]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C2C(=N1)N(C(=N2)CC)CC2=CC=C(C=C2)NCCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
acid synthesis
CUSTOM
Type
CUSTOM
Details
Standard workup and purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N1C=NC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.